ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate
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Overview
Description
Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its xanthenylidene core, which is substituted with ethylamino and methoxycarbonylphenyl groups, making it a versatile molecule in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate typically involves multi-step organic reactionsThe final step involves the formation of the hydrogen carbonate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. Its unique structure facilitates selective binding and interaction with target molecules, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthenylidene-based compound with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.
Ethyl-[6-(ethylamino)-9-(2-carboxyphenyl)-2,7-dimethylxanthen-3-ylidene]azanium: A closely related compound with a carboxyphenyl group instead of a methoxycarbonylphenyl group.
Uniqueness
Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of ethylamino and methoxycarbonylphenyl groups enhances its stability and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
26694-70-2 |
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Molecular Formula |
C27H29N2O3.CHO3 C28H30N2O6 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate |
InChI |
InChI=1S/C27H28N2O3.CH2O3/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;2-1(3)4/h8-15,28H,6-7H2,1-5H3;(H2,2,3,4) |
InChI Key |
YOZYNNKGMCTGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.C(=O)(O)[O-] |
Origin of Product |
United States |
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